molecular formula C13H27FO7P2 B2915898 Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) CAS No. 1309929-16-5

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)

Cat. No.: B2915898
CAS No.: 1309929-16-5
M. Wt: 376.298
InChI Key: GCZDJUJNFGSMTB-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C12H24FO7P2 It is known for its unique structure, which includes a fluorine atom and two phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) typically involves the reaction of a fluorinated ketone with a phosphonate ester. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phosphonate ester and facilitate the nucleophilic attack on the ketone. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran, at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and phosphonate groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl (1-chloro-4-oxopentane-1,1-diyl)bis(phosphonate)
  • Tetraethyl (1-bromo-4-oxopentane-1,1-diyl)bis(phosphonate)
  • Tetraethyl (1-iodo-4-oxopentane-1,1-diyl)bis(phosphonate)

Uniqueness

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of compounds, making them more effective in various applications compared to their chloro, bromo, or iodo counterparts.

Properties

IUPAC Name

5,5-bis(diethoxyphosphoryl)-5-fluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27FO7P2/c1-6-18-22(16,19-7-2)13(14,11-10-12(5)15)23(17,20-8-3)21-9-4/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZDJUJNFGSMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCC(=O)C)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27FO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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